molecular formula C19H15N3O3S B2523631 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-99-1

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2523631
CAS No.: 313405-99-1
M. Wt: 365.41
InChI Key: SGRIWUXCMMSDCT-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

  • Research demonstrates the versatility of benzo[b]thiophen-2-yl derivatives in heterocyclic synthesis, facilitating the creation of a variety of nitrogen-containing heterocycles. These compounds serve as precursors in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating their utility in developing novel compounds with potential biological activities (Mohareb et al., 2004).

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

  • The synthesis of thieno[2,3-d]pyrimidine derivatives from thiophene derivatives showcases the compound's role in the creation of structures that may have biological relevance or could act as key intermediates for further chemical modifications (Abdelrazek et al., 2008).

Melanoma Cytotoxicity

  • Benzamide derivatives, including those related to the specified chemical structure, have been synthesized and tested for their potential in targeted drug delivery against melanotic melanoma. These studies highlight the application of such compounds in medicinal chemistry, particularly in designing agents with selective cytotoxicity towards specific cancer cell types (Wolf et al., 2004).

Intramolecular Cyclization

  • The copper-catalyzed intramolecular cyclization of substituted thioureas to form N-benzothiazol-2-yl-amides underlines the importance of these compounds in synthesizing complex molecules with potential pharmaceutical applications (Wang et al., 2008).

Crystal Structure Analysis

  • The structural analysis of benzamide derivatives, including X-ray diffraction studies, provides foundational knowledge for understanding the molecular configurations that contribute to the biological activity or chemical reactivity of these compounds. Such analyses are crucial for the design of new drugs and materials (Sharma et al., 2016).

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c20-10-14-13-2-1-3-15(13)26-19(14)21-18(25)11-4-6-12(7-5-11)22-16(23)8-9-17(22)24/h4-7H,1-3,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRIWUXCMMSDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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